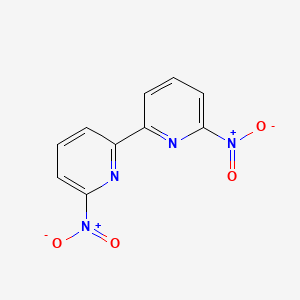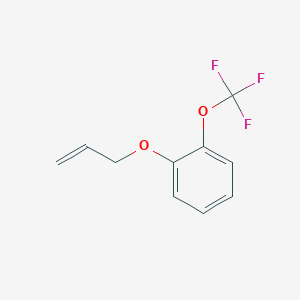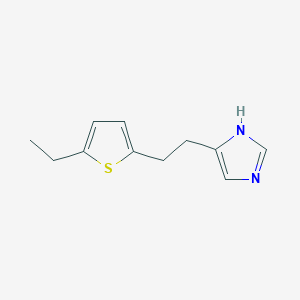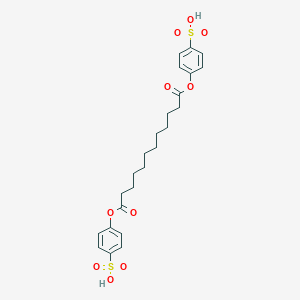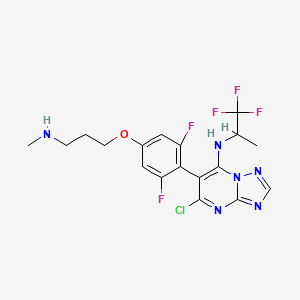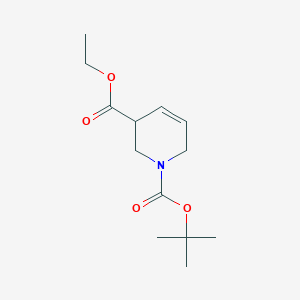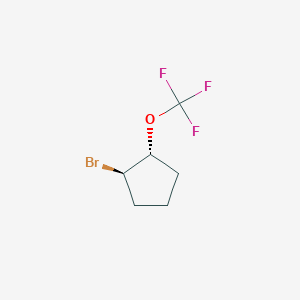
1-Bromo-2-(trifluoromethoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(trifluoromethoxy)cyclopentane is an organic compound with the molecular formula C6H8BrF3O It is a cyclopentane derivative where a bromine atom and a trifluoromethoxy group are attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(trifluoromethoxy)cyclopentane typically involves the bromination of 2-(trifluoromethoxy)cyclopentane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclopentane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(trifluoromethoxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-(trifluoromethoxy)cyclopentane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopentanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 2-(trifluoromethoxy)cyclopentyl azide or 2-(trifluoromethoxy)cyclopentyl thiocyanate.
Reduction: Formation of 2-(trifluoromethoxy)cyclopentane.
Oxidation: Formation of 2-(trifluoromethoxy)cyclopentanone.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(trifluoromethoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(trifluoromethoxy)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethoxy group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzymes or disrupt cellular processes by modifying key proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(trifluoromethoxy)ethane: Similar structure but with an ethane backbone instead of cyclopentane.
1,2-Dibromocyclopentane: Contains two bromine atoms on the cyclopentane ring.
2-Bromoethyl trifluoromethyl ether: Similar functional groups but different backbone structure.
Uniqueness: 1-Bromo-2-(trifluoromethoxy)cyclopentane is unique due to the presence of both a bromine atom and a trifluoromethoxy group on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H8BrF3O |
|---|---|
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
(1R,2R)-1-bromo-2-(trifluoromethoxy)cyclopentane |
InChI |
InChI=1S/C6H8BrF3O/c7-4-2-1-3-5(4)11-6(8,9)10/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChI-Schlüssel |
BXVFDQJMXMLCAU-RFZPGFLSSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)Br)OC(F)(F)F |
Kanonische SMILES |
C1CC(C(C1)Br)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


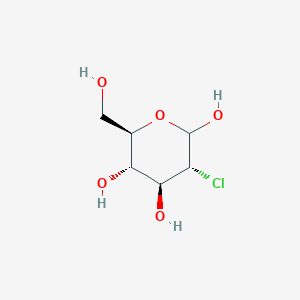
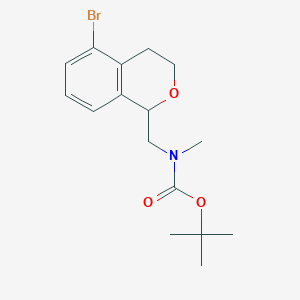
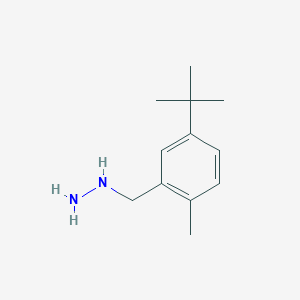
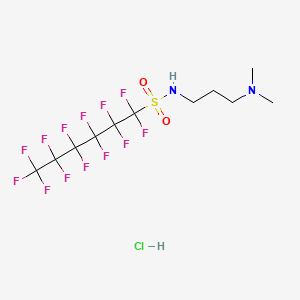
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
